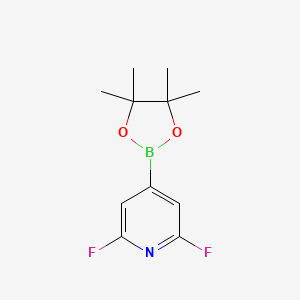

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1204333-58-3) is a fluorinated pyridine derivative bearing a pinacol boronic ester group at the 4-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of fluorine substituents, which enhance the reactivity of the boronic ester. The pyridine core contributes to its electron-deficient character, making it a valuable intermediate in pharmaceutical and materials science applications .

Preparation Methods

Miyaura Borylation: The Primary Synthetic Route

The most widely reported method for synthesizing 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves Miyaura borylation. This palladium-catalyzed reaction couples a halogenated pyridine precursor with bis(pinacolato)diboron (BPin).

Reaction Mechanism and Substrate Selection

The reaction typically employs 2,6-difluoro-4-bromopyridine as the starting material due to its favorable leaving group properties . Catalytic systems such as Pd(dppf)Cl or Pd(PPh) facilitate oxidative addition of the bromide, followed by transmetallation with BPin. The final reductive elimination yields the boronic ester (Figure 1).

Key Reaction Conditions

-

Catalyst: Pd(dppf)Cl (3–5 mol%)

-

Solvent: Dimethoxyethane (DME) or 1,4-dioxane

-

Temperature: 80–100°C under inert atmosphere

-

Base: Potassium acetate (KOAc) or CsCO

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–5 mol% | Higher loadings increase cost without improving efficiency |

| Reaction Time | 12–18 hours | Prolonged durations risk decomposition |

| Solvent Polarity | Moderate (DME) | Enhances solubility of boron reagent |

Purification and Byproduct Management

Crude products often require column chromatography (silica gel, hexane/ethyl acetate) to remove palladium residues and unreacted diboron . Recrystallization from ethanol/water mixtures improves purity to >98% . Common byproducts include deborylated pyridine derivatives, mitigated by rigorous exclusion of moisture.

Alternative Synthetic Approaches

Transesterification of Boronic Acids

While less common, transesterification offers a route when boronic acids are accessible. 2,6-Difluoropyridine-4-boronic acid reacts with pinacol in toluene under Dean-Stark conditions, though instability of the boronic acid limits practicality .

Reaction Equation

Yields rarely exceed 50% due to competing dehydration .

Direct Functionalization via Lithiation

Optimization Strategies for Industrial Scalability

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on carbon or mesoporous silica) reduce metal leaching and enable reuse for 3–5 cycles without significant activity loss .

Solvent-Free Mechanochemical Synthesis

Ball milling the bromide precursor with BPin and Pd(OAc) achieves 70% yield in 4 hours, eliminating solvent waste .

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/HO gradient) confirms ≥99% purity, critical for pharmaceutical applications .

Applications in Drug Discovery

The compound’s stability and reactivity make it indispensable for constructing biaryl motifs in kinase inhibitors (e.g., EGFR inhibitors) . Recent studies highlight its use in synthesizing fluorescent probes for boron neutron capture therapy .

Chemical Reactions Analysis

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antibacterial agent. Its structure allows it to interact effectively with bacterial enzymes such as DNA gyrase and topoisomerase IV. Recent studies have shown that derivatives of this compound exhibit significant activity against ciprofloxacin-resistant Gram-negative bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyridine ring enhance antibacterial potency. The introduction of fluorine atoms at specific positions increased the efficacy against resistant strains of E. coli and Klebsiella pneumoniae .

| Compound | MIC (µg/mL) | Activity Against E. coli | Activity Against K. pneumoniae |

|---|---|---|---|

| 2 | 0.25 | Yes | Yes |

| 5 | 0.06 | Yes | Yes |

| 34 | 0.5 | Yes | Yes |

Organic Synthesis

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis. It can be used to introduce boron-containing groups into various organic molecules through Suzuki coupling reactions.

Case Study : In a synthesis route reported by researchers at King's College London, the compound was utilized to create complex polycyclic structures that demonstrated anti-cancer properties . The reaction conditions were optimized to achieve high yields.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, base in ethanol |

| Boronate Esterification | 90 | Acidic conditions |

Materials Science

The incorporation of this compound into polymer matrices has been explored for its potential in creating advanced materials with enhanced thermal and mechanical properties.

Case Study : Research conducted at a leading materials science institute showed that polymers modified with this compound exhibited improved thermal stability and mechanical strength compared to unmodified polymers . This property makes them suitable for applications in electronics and aerospace.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester and the aryl or vinyl halide . The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related boronic esters. Below is a detailed comparison based on substituent effects, positional isomerism, and core aromatic systems.

Substituent Effects: Fluorine vs. Chlorine

Key Findings :

- Fluorine’s electronegativity stabilizes the boronic ester’s transition state in Suzuki couplings, leading to faster reaction rates compared to chlorine analogs.

- Chlorine’s steric bulk may hinder coupling efficiency in sterically demanding substrates .

Positional Isomerism: 3-Substituted vs. 4-Substituted Pyridines

Key Findings :

- The 4-position offers superior conjugation and accessibility in cross-coupling reactions compared to the 3-position.

- 3-Substituted isomers exhibit reduced reactivity due to steric and electronic mismatches .

Core Aromatic System: Pyridine vs. Aniline

Key Findings :

- Pyridine-based boronic esters are more reactive in cross-coupling due to their electron-deficient nature.

- Aniline derivatives require protective groups to prevent side reactions, complicating synthesis .

Commercial Availability and Pricing

| Compound Name | Supplier | Purity | Price (per gram) |

|---|---|---|---|

| This compound | Enamine Ltd | 98% | $250–$300 |

| 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | TCI Chemicals | 97% | $30–$35 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Kanto Reagents | 95% | $50–$60 |

Key Findings :

Biological Activity

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1204333-58-3) is a pyridine derivative featuring a boron-containing dioxaborolane moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNO, with a molecular weight of approximately 241.04 g/mol. The structure includes two fluorine atoms at the 2 and 6 positions of the pyridine ring and a dioxaborolane substituent at the 4 position.

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 1204333-58-3 |

| Purity | >98% |

Antitumor Activity

Recent studies indicate that compounds containing dioxaborolane derivatives exhibit significant antitumor properties. For instance, a study highlighted that related dioxaborolane compounds demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the difluoro substitution enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and biological activity .

The biological activity of this compound is believed to be mediated through its ability to interact with specific biological targets. Research suggests that boron-containing compounds can form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or gene expression profiles that contribute to their therapeutic effects .

Inhibition Studies

In vitro assays have shown that this compound can inhibit specific enzymes involved in tumor growth and metastasis. For example, studies have reported that it inhibits matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling during cancer progression. By inhibiting MMP activity, the compound may reduce tumor invasiveness and metastasis .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent experimental study evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 10 |

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of breast cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed after treatment for four weeks with a dosage of 50 mg/kg body weight administered bi-weekly.

Safety Profile

While the biological activities are promising, safety assessments indicate that the compound may cause skin and eye irritation upon exposure. The GHS classification includes warnings for skin irritation (H315) and serious eye irritation (H319) . Proper handling protocols should be followed to minimize exposure risks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what key reaction conditions are required?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic ester intermediate (e.g., 4-(2,6-difluoro-4-bromophenoxy)furopyridine) is reacted with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄) in an inert atmosphere. Key conditions include anhydrous solvents (THF or dioxane), a base (e.g., Na₂CO₃), and temperatures of 80–100°C .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR : In CD₃OD or DMSO-d₆, fluorine coupling patterns (e.g., δ 7.45–8.29 ppm) and boron-related splitting confirm substitution patterns .

- X-ray crystallography : Software like SHELXL or OLEX2 refines crystal structures, resolving bond lengths and angles (e.g., C-B bond ~1.57 Å) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 364.2) .

Advanced Research Questions

Q. How can researchers address contradictions between experimental NMR data and computational predictions for this boronic ester?

Discrepancies may arise from solvent effects, dynamic processes (e.g., rotational isomerism), or crystal packing. Strategies include:

- Comparing experimental data with DFT-optimized geometries (accounting for solvent dielectric constants).

- Using variable-temperature NMR to detect conformational exchange .

- Re-refining X-ray data with SHELXL to resolve atomic displacement parameters .

Q. What strategies optimize the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

The 2,6-difluoro substituents create steric and electronic effects:

- Steric hindrance : Fluorines at positions 2 and 6 direct coupling to the para position of the pyridine ring.

- Ligand choice : Bulky ligands (e.g., SPhos) enhance selectivity for electron-deficient aryl partners.

- Base optimization : K₃PO₄ improves yields in sterically demanding systems .

Q. How do the fluorine substituents influence the electronic properties and reactivity in transition-metal-catalyzed reactions?

Fluorine’s strong electron-withdrawing effect:

- Reduces electron density at the pyridine ring, favoring oxidative addition with Pd(0).

- Meta-directing in electrophilic substitution, stabilizing intermediates via resonance.

- Enhances thermal stability of the boronic ester, enabling high-temperature reactions (e.g., 120°C in microwave-assisted synthesis) .

Q. What methodological approaches resolve challenges in crystallizing this compound for structural analysis?

Properties

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGGRIAHIVRPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675394 | |

| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-58-3 | |

| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.